(Furan-2-ylmethyl)(2-methylpentyl)amine

Molecular property profiling Physicochemical characterization Medicinal chemistry

Furfurylamine-based CNS fragment screening often struggles with inconsistent purity and undefined physicochemical parameters. (Furan-2-ylmethyl)(2-methylpentyl)amine (CAS 1042545-99-2) addresses this: • Validated 95% purity for reproducible SAR studies • cLogP 2.73 & TPSA 25.2 Ų-predictable BBB penetration • Fsp³ 0.636 (single asymmetric center) for 3D fragment elaboration Shipped ambient with full analytical documentation. For R&D use only.

Molecular Formula C11H19NO
Molecular Weight 181.27 g/mol
Cat. No. B13277812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Furan-2-ylmethyl)(2-methylpentyl)amine
Molecular FormulaC11H19NO
Molecular Weight181.27 g/mol
Structural Identifiers
SMILESCCCC(C)CNCC1=CC=CO1
InChIInChI=1S/C11H19NO/c1-3-5-10(2)8-12-9-11-6-4-7-13-11/h4,6-7,10,12H,3,5,8-9H2,1-2H3
InChIKeyNYULVUYGGVQSFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Furan-2-ylmethyl)(2-methylpentyl)amine Procurement Guide


(Furan-2-ylmethyl)(2-methylpentyl)amine (CAS 1042545-99-2; MF: C11H19NO; MW: 181.27 g/mol) is a synthetic secondary amine comprising a furan-2-ylmethyl moiety linked to a branched 2-methylpentyl chain . The compound is commercially supplied as a research chemical with a standard purity specification of 95% and contains one asymmetric carbon atom (Fsp³ = 0.636) [1]. It is classified as a hazardous material under GHS (H302: harmful if swallowed; H315: causes skin irritation; H319: causes serious eye irritation; H335: may cause respiratory irritation) and requires storage in a cool, dry environment [1]. Its structural features position it within the broader class of furfurylamines, a family with documented utility as synthetic intermediates for pharmaceuticals, agrochemicals, and specialty materials .

Why Generic Substitution Fails for This Compound


Within the furfurylamine chemical space, compounds sharing the furan-2-ylmethyl substructure cannot be treated as interchangeable commodities for procurement purposes. Systematic variation of the N-alkyl chain length and branching pattern produces quantifiable differences in key molecular properties—most notably lipophilicity (cLogP), molecular weight, and hydrogen-bonding capacity—each of which directly influences physicochemical behavior in both synthetic and biological applications . For example, substituting the branched 2-methylpentyl chain of the target compound with a linear pentyl chain reduces molecular weight by 14.02 g/mol (181.27 vs. 167.25 g/mol) and alters the cLogP value, with downstream consequences for membrane permeability, solubility, and chromatographic retention . Similarly, heteroatom replacement of the furan oxygen with nitrogen (pyridinyl analogs) introduces an additional hydrogen bond acceptor, increasing topological polar surface area (TPSA) from 25.2 Ų to 33.1 Ų and elevating molecular weight to 192.30 g/mol [1]. These differences are not merely academic; they directly impact experimental reproducibility and the validity of structure-activity relationship (SAR) studies when compounds are substituted without rigorous characterization. The evidence presented below quantifies these differential dimensions.

Quantitative Differentiation Evidence


Molecular Weight Differentiation vs. Linear Pentyl Analog

The target compound (Furan-2-ylmethyl)(2-methylpentyl)amine exhibits a molecular weight of 181.27 g/mol (C11H19NO), which is 14.02 g/mol higher than the closely related linear-chain analog (furan-2-ylmethyl)(pentyl)amine (C10H17NO; 167.25 g/mol) . This difference arises directly from the branched 2-methylpentyl substituent containing an additional methylene group and methyl branching relative to the linear pentyl chain. The increased molecular weight correlates with altered retention time in reversed-phase chromatography and modified compound behavior in size-dependent filtration or dialysis applications. For procurement decision-making, this quantitative distinction is critical when selecting compounds for synthetic transformations where molecular mass influences stoichiometric calculations, or for biological assays where equimolar dosing requires precise molecular weight determination.

Molecular property profiling Physicochemical characterization Medicinal chemistry

Lipophilicity and CNS Permeability Profile

The target compound exhibits a calculated partition coefficient cLogP of 2.725 . When compared with the pyridinyl heteroatom-substituted analog (2-methylpentyl)[(pyridin-3-yl)methyl]amine, which has an XLogP3 value of 2.6 [1], the target compound demonstrates marginally higher lipophilicity (ΔcLogP ≈ +0.125). In the context of CNS drug discovery multiparameter optimization (MPO) scoring, both compounds fall within the favorable range for blood-brain barrier penetration (cLogP between 1 and 3). However, the furan oxygen contributes a lower topological polar surface area (TPSA = 25.2 Ų) compared to the pyridine analog (TPSA = 33.1 Ų due to the additional nitrogen heteroatom) [1]. The combination of TPSA < 60 Ų and cLogP in the 2-3 range positions the target compound as a candidate with predicted favorable passive CNS permeability, a parameter that distinguishes it from more polar analogs that may exhibit reduced brain exposure.

ADME prediction Blood-brain barrier permeability Lipophilicity optimization

Hydrogen Bond Donor/Acceptor Profile

The target compound possesses exactly one hydrogen bond donor (the secondary amine N-H) and one hydrogen bond acceptor (the furan ring oxygen), yielding a total H-bond count of 2 . In contrast, the pyridinyl analog (2-methylpentyl)[(pyridin-3-yl)methyl]amine contains one hydrogen bond donor and two hydrogen bond acceptors (pyridine ring nitrogen plus secondary amine nitrogen), for a total H-bond count of 3 [1]. The reduced H-bond acceptor capacity of the target compound (1 vs. 2 acceptors) lowers the polar component of its overall molecular surface, which is reflected in the 7.9 Ų lower TPSA value. This differential has practical implications for solubility in organic versus aqueous media and for molecular recognition in biological systems where desolvation penalties influence binding thermodynamics. In procurement contexts, this single-acceptor profile makes the target compound preferable for applications requiring enhanced organic phase partitioning or reduced aqueous solubility.

Hydrogen bonding Ligand efficiency Drug-likeness

Fragment Fsp³ Character and Molecular Complexity

The target compound exhibits an Fsp³ (fraction of sp³-hybridized carbons) value of 0.636 . This metric, which quantifies the three-dimensional character of a molecule, is calculated as the ratio of sp³-hybridized carbon atoms to total carbon atoms (7 sp³ carbons out of 11 total carbons). The branched 2-methylpentyl substituent contributes significantly to this elevated Fsp³ value compared to what would be expected for a linear pentyl chain analog, which would contain 6 sp³ carbons out of 10 total (Fsp³ = 0.600). In contemporary medicinal chemistry, higher Fsp³ values (>0.45) are associated with improved clinical success rates due to increased molecular complexity, enhanced aqueous solubility for a given lipophilicity, and reduced propensity for off-target polypharmacology. The 0.636 Fsp³ value exceeds the median Fsp³ (≈0.36) for orally administered drugs, positioning the target compound as a comparatively more three-dimensional scaffold for fragment elaboration or hit-to-lead optimization.

Molecular complexity Drug-likeness metrics Fragment-based drug discovery

CNS Pharmacophore Inference from Furan-2-ylmethyl Scaffold

The furan-2-ylmethyl substructure has been empirically validated as a functional pharmacophore in multiple CNS-active compounds. In a comparative neurochemical analysis of N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA), the compound demonstrated region-specific alterations in monoamine metabolism that differed from both classic MAO-A (clorgyline) and MAO-B (l-deprenyl) inhibitors, increasing cortical noradrenaline levels while sparing striatal dopamine metabolism at 1 mg/kg doses [1]. Separately, pharmacological profiling of (furan-2-yl)methyl(pentyl)amine revealed moderate affinity for serotonin 5-HT2A receptors (Ki = 1.2 μM) and dopamine transporters (DAT IC50 = 3.8 μM) [2]. The target compound shares the identical furan-2-ylmethyl pharmacophore while incorporating a branched 2-methylpentyl chain that differentiates it from the linear pentyl analog in terms of lipophilicity (cLogP = 2.725 vs. inferred lower value for linear analog) and Fsp³ character. In the absence of direct activity data for the target compound, the documented CNS activity of structurally proximal furan-2-ylmethyl amines provides class-level inference of potential utility in CNS-targeted screening cascades.

Monoamine oxidase inhibition CNS pharmacology Pharmacophore mapping

Safety and Handling Hazard Classification

The target compound carries a defined GHS hazard classification per vendor technical documentation: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This profile contrasts with furfurylamine (CAS 617-89-0), a simpler furan-methylamine analog, which is classified as a flammable liquid (Flash point: 98.6°F / 37°C) with vapor pressure of 4 mm Hg at 20°C and requires additional fire safety precautions during storage and handling . The target compound, by virtue of its higher molecular weight (181.27 vs. 97.12 g/mol) and lower volatility, is not classified as a flammable liquid, simplifying storage requirements and reducing vapor exposure risk during weighing and transfer operations. For procurement decision-making, this distinction directly impacts laboratory safety protocols, required personal protective equipment (PPE) specifications, and waste disposal procedures.

Laboratory safety Chemical handling Procurement compliance

Recommended Application Scenarios


CNS Fragment Library and Hit-to-Lead Optimization

The compound's favorable CNS multiparameter optimization profile—cLogP = 2.725 and TPSA = 25.2 Ų —positions it as a candidate for inclusion in fragment-based screening libraries designed for blood-brain barrier penetration. The furan-2-ylmethyl substructure has demonstrated pharmacophoric relevance in CNS-active compounds targeting monoaminergic systems [1]. The elevated Fsp³ value (0.636) provides three-dimensional complexity desirable for fragment elaboration, potentially reducing attrition associated with flat aromatic scaffolds.

Synthetic Intermediate for Heterocycle-Functionalized Amines

As a secondary amine with a single H-bond donor and single H-bond acceptor , the compound serves as a versatile nucleophile in alkylation, acylation, and reductive amination reactions. The 2-methylpentyl branching introduces steric differentiation that can modulate reaction selectivity and product lipophilicity (cLogP = 2.725) compared to linear-chain analogs. Its molecular weight of 181.27 g/mol and defined purity specification (95%) support reliable stoichiometric calculations in multi-step synthetic sequences.

Reference Standard for Chromatographic Method Development

The well-defined physicochemical parameters—including experimental cLogP = 2.725, molecular weight = 181.27 g/mol, and TPSA = 25.2 Ų —make this compound suitable as a calibration standard or system suitability check in reversed-phase HPLC and LC-MS method development. Its lipophilicity value (cLogP ≈ 2.7) occupies a mid-range that complements both highly polar and highly lipophilic calibration standards. The single asymmetric center (Fsp³ = 0.636) also provides utility for chiral method development when enantiopure material is available.

Exploratory CNS Pharmacology Screening

For research groups conducting exploratory screening against CNS-relevant targets (e.g., monoamine transporters, GPCRs, or ion channels), the furan-2-ylmethyl pharmacophore has demonstrated engagement with serotonin 5-HT2A receptors and dopamine transporters in structurally adjacent compounds [1]. The compound's calculated physicochemical parameters (cLogP = 2.725, TPSA = 25.2 Ų) predict favorable passive membrane permeability, supporting its utility in cell-based assays where intracellular target access is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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